[(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a conjugated enone system, making it a valuable intermediate in organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid typically involves the hydroboration of an appropriate alkyne or alkene precursor. Hydroboration is a common method for preparing organoborane reagents, where the addition of a boron-hydrogen bond across an unsaturated carbon-carbon bond occurs rapidly . The reaction conditions often involve the use of borane reagents such as diborane or borane-tetrahydrofuran complex, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, where the reaction is optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
[(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The enone system can be reduced to form the corresponding alcohol or alkane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Wissenschaftliche Forschungsanwendungen
[(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of [(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group can interact with molecular targets through the formation of boronate esters, which are stable under physiological conditions .
Vergleich Mit ähnlichen Verbindungen
[(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid can be compared with other boronic acids and boron-containing compounds:
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the conjugated enone system.
Vinylboronic acid: Similar reactivity in cross-coupling reactions but differs in the structure of the alkene moiety.
Alkylboronic acids: Used in various organic transformations but do not possess the same electronic properties as this compound
The uniqueness of this compound lies in its conjugated enone system, which imparts distinct reactivity and makes it a valuable intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
857284-86-7 |
---|---|
Molekularformel |
C6H11BO4 |
Molekulargewicht |
157.96 g/mol |
IUPAC-Name |
[(Z)-1-ethoxy-1-oxobut-2-en-2-yl]boronic acid |
InChI |
InChI=1S/C6H11BO4/c1-3-5(7(9)10)6(8)11-4-2/h3,9-10H,4H2,1-2H3/b5-3+ |
InChI-Schlüssel |
GNSOTSKITVQNKO-HWKANZROSA-N |
Isomerische SMILES |
B(/C(=C/C)/C(=O)OCC)(O)O |
Kanonische SMILES |
B(C(=CC)C(=O)OCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.